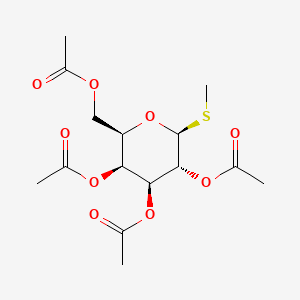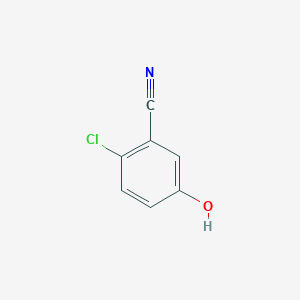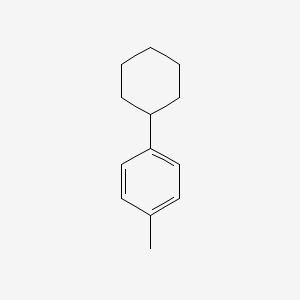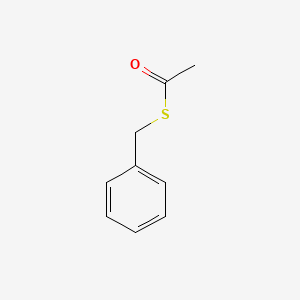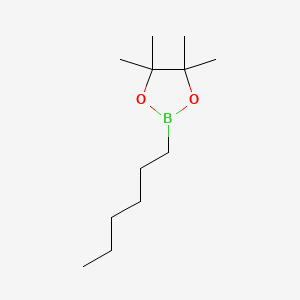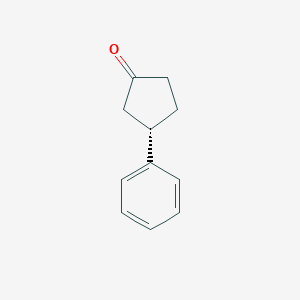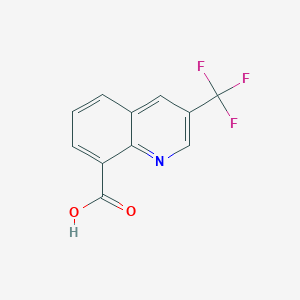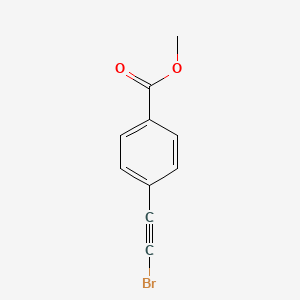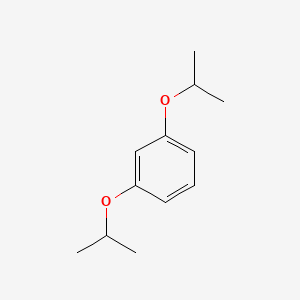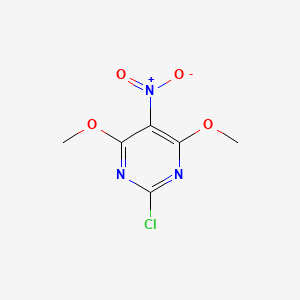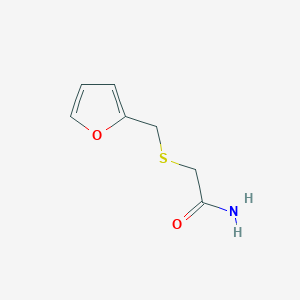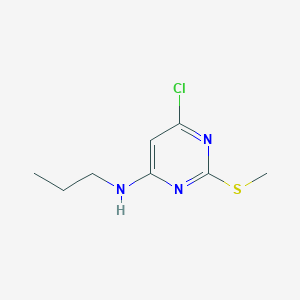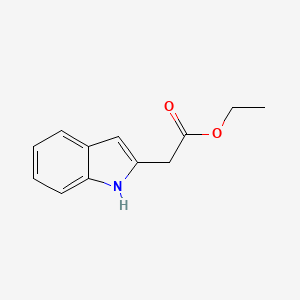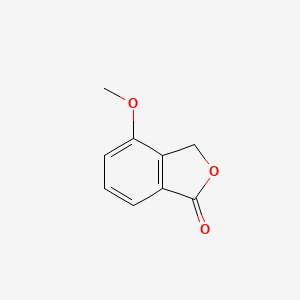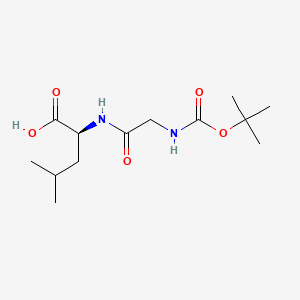
N-Boc-グリシルロイシン
概要
説明
Boc-Gly-Leu-OH, also known as tert-butyloxycarbonyl-glycyl-leucine, is a dipeptide compound commonly used in peptide synthesis. It consists of glycine and leucine amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
科学的研究の応用
Boc-Gly-Leu-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins, which are essential for studying protein structure and function.
Drug Development: Peptides synthesized using Boc-Gly-Leu-OH can be used as therapeutic agents or as models for drug design.
Biological Studies: The compound is used in the study of enzyme-substrate interactions, protein-protein interactions, and other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Leu-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the synthesis begins with the attachment of the first amino acid, Boc-Gly-OH, to a solid resin. The Boc protecting group is removed using trifluoroacetic acid (TFA), and the next amino acid, Boc-Leu-OH, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of Boc-Gly-Leu-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
Boc-Gly-Leu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as TFA or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC or HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC or HOBt in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains or more complex peptide structures.
作用機序
The mechanism of action of Boc-Gly-Leu-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino terminus during peptide chain elongation. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using Boc-Gly-Leu-OH .
類似化合物との比較
Similar Compounds
Boc-Gly-OH: tert-butyloxycarbonyl-glycine
Boc-Leu-OH: tert-butyloxycarbonyl-leucine
Boc-Gly-Gly-OH: tert-butyloxycarbonyl-glycyl-glycine
Uniqueness
Boc-Gly-Leu-OH is unique due to its specific combination of glycine and leucine, which imparts distinct structural and functional properties. Compared to other similar compounds, Boc-Gly-Leu-OH offers a balance of flexibility and hydrophobicity, making it suitable for a wide range of peptide synthesis applications .
特性
IUPAC Name |
(2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNFKYULPHSJI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474602 | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-42-2 | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on how hydrophobic amino acid residues influence dipeptide esterification by papain. How does the structure of Boc-Gly-Leu-OH, specifically its leucine residue, relate to this research focus?
A1: Boc-Gly-Leu-OH is a dipeptide composed of N-tert-butoxycarbonyl-glycine (Boc-Gly) and leucine (Leu). Leucine is known for its hydrophobic side chain, which plays a crucial role in protein folding and interactions within hydrophobic environments. [] The research paper likely investigates how the presence of this hydrophobic leucine residue in Boc-Gly-Leu-OH affects its interaction with the active site of papain during the esterification process. Understanding how hydrophobic residues influence enzyme-substrate interactions is critical for designing efficient enzymatic reactions and novel biocatalysts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


